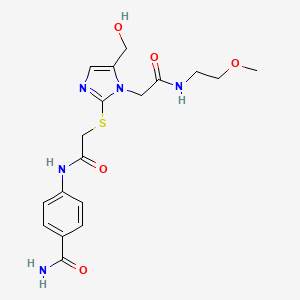

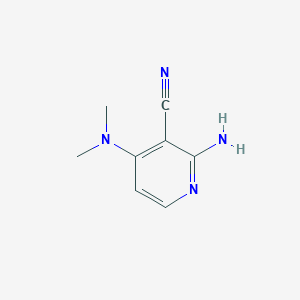

![molecular formula C19H17N3O3S3 B2708433 3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide CAS No. 941992-99-0](/img/structure/B2708433.png)

3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain several functional groups, including an isopropylsulfonyl group, a benzamide group, and a bis(thiazole) group. These groups are common in many organic compounds and can confer various properties depending on their arrangement and the specific context of the molecule .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to be quite complex, with multiple rings (from the bis(thiazole) and benzamide groups) and various substituents. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Factors that could be influenced by the structure include the compound’s solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Biological Activities

- Antibacterial and Anticancer Properties : Novel bisamide derivatives containing benzothiazole have been designed and synthesized, showing antibacterial activities against CMV and certain antiviral activities. Additionally, compounds with thiadiazole scaffold and benzamide groups exhibited promising anticancer activity against a panel of human cancer cell lines, highlighting the significance of these structures in developing therapeutic agents (Lu Ping, 2012); (S. Tiwari et al., 2017).

Supramolecular Gelators and Chemical Synthesis

- Gelation Behavior : The synthesis and investigation of N-(thiazol-2-yl) benzamide derivatives revealed their gelation behavior towards ethanol/water and methanol/water mixtures, emphasizing the role of methyl functionality and non-covalent interactions in gel formation. This research demonstrates the potential of these compounds in developing new materials with specific properties (P. Yadav, Amar Ballabh, 2020).

Material Science and Coordination Chemistry

- Polymer Synthesis : Studies on direct polycondensation and the synthesis of ordered polyamides indicate the application of benzothiazole derivatives in material science, potentially leading to the development of new polymers with unique properties (M. Ueda, H. Sugiyama, 1994); (Sabrina Schick, T. Pape, F. Hahn, 2014).

Antimicrobial Studies

- Antimicrobial Activity : Research on benzimidazole, benzoxazole, and benzothiazole derivatives showcases their broad-spectrum antimicrobial activity against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Vikas Padalkar et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use (e.g., as a drug, a dye, a catalyst). Without more information, it’s difficult to speculate on the mechanism of action of this particular compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3S3/c1-10(2)28(24,25)13-6-4-5-12(9-13)18(23)22-19-21-14-7-8-15-16(17(14)27-19)20-11(3)26-15/h4-10H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDKVSKNIGCFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(isopropylsulfonyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

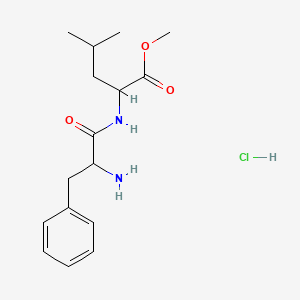

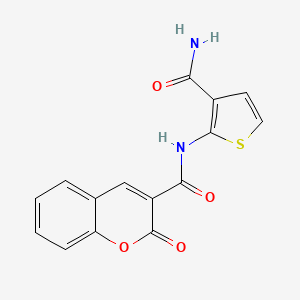

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2708355.png)

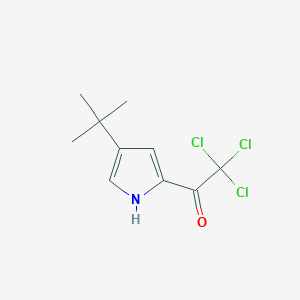

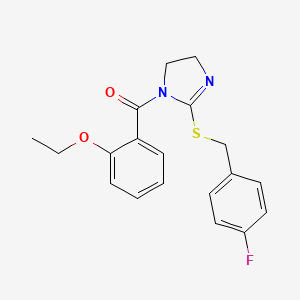

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2708361.png)

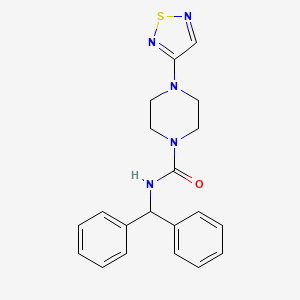

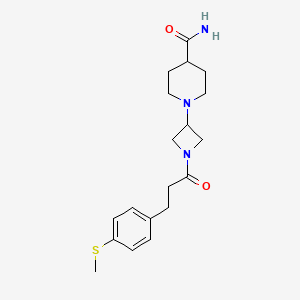

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2708365.png)

![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)

![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2708367.png)

![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)